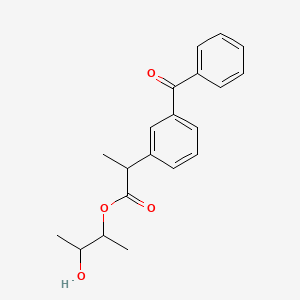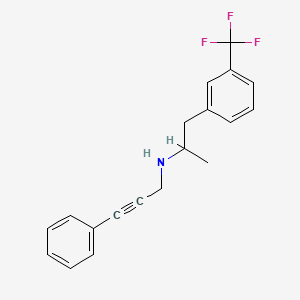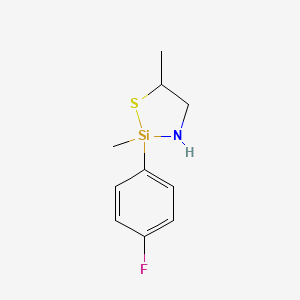
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane is a unique organosilicon compound that features a combination of silicon, sulfur, nitrogen, and fluorine atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane typically involves the reaction of a silicon-containing precursor with a fluorinated aromatic compound under controlled conditions. One common method involves the use of a Grignard reagent to introduce the fluorophenyl group, followed by cyclization to form the desired silacyclopentane ring. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the silicon or nitrogen atoms.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified silacyclopentane derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the silicon and sulfur atoms can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-2-phenyl-1-thia-3-aza-2-silacyclopentane: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2,5-Dimethyl-2-(p-chlorophenyl)-1-thia-3-aza-2-silacyclopentane: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
2,5-Dimethyl-2-(p-bromophenyl)-1-thia-3-aza-2-silacyclopentane: Bromine substitution can lead to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in 2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding interactions. This can enhance its reactivity and specificity in various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
84260-41-3 |
|---|---|
Molekularformel |
C10H14FNSSi |
Molekulargewicht |
227.38 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H14FNSSi/c1-8-7-12-14(2,13-8)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
InChI-Schlüssel |
ULYICBKKCJNDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN[Si](S1)(C)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



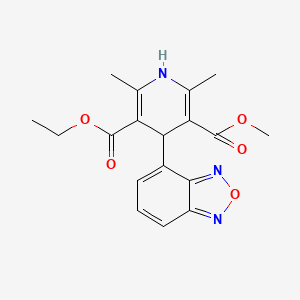
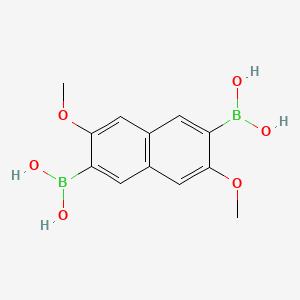

![hexapotassium;[(2R,3R,4S,5R,6R)-2-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-4-yl] sulfate](/img/structure/B13408683.png)
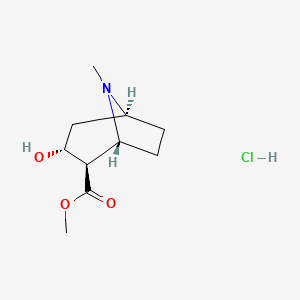

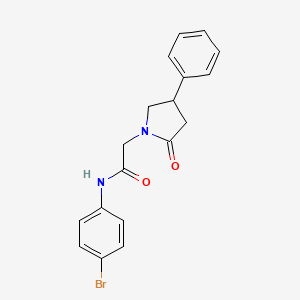

![5-((4-[3-(2-Thienyl)-1,2,4-oxadiazol-5-YL]piperidin-1-YL)carbonyl)-2-(trifluoromethyl)pyridine](/img/structure/B13408739.png)

![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
